molecular formula C9H12O2 B1168579 KAVERGAL CAS No. 122303-88-2

KAVERGAL

Cat. No.: B1168579
CAS No.: 122303-88-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kavergal is a naturally occurring compound that belongs to the flavonoid family. It is found in various plants, including the Kava plant. This compound has gained significant attention due to its potential therapeutic and environmental applications. This compound is known for its anti-hypoxic properties and acts on the mitochondrial respiratory chain, serving as an angioprotector .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kavergal involves the use of specific precursors and reaction conditions. One of the synthetic routes includes the condensation of catechin and gallocatechin units. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from natural sources, such as the Kava plant. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Kavergal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound. The reaction typically occurs under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound. Common reagents include halogens, alkylating agents, and nucleophiles. .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced biological and chemical properties. These derivatives are often used in further research and development of new therapeutic agents .

Scientific Research Applications

Kavergal has a wide range of scientific research applications in various fields:

    Chemistry: this compound is used as a standard in analytical chemistry for the calibration of instruments like HPLC and GC.

    Biology: In biological research, this compound is studied for its anti-hypoxic and angioprotective properties.

    Medicine: this compound has potential therapeutic applications in treating conditions related to hypoxia and oxidative stress.

    Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and nutraceuticals.

Mechanism of Action

Kavergal exerts its effects by acting on the mitochondrial respiratory chain. It enhances the efficiency of mitochondrial respiration, thereby reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound also promotes angiogenesis by stimulating the production of vascular endothelial growth factor (VEGF), which is crucial for the formation of new blood vessels .

Comparison with Similar Compounds

Similar Compounds

Kavergal is similar to other flavonoid compounds such as catechin, gallocatechin, and epigallocatechin. These compounds share a common structural framework and exhibit similar biological activities.

Uniqueness of this compound

What sets this compound apart from other flavonoids is its unique combination of anti-hypoxic and angioprotective properties. While other flavonoids may possess antioxidant activities, this compound’s ability to enhance mitochondrial respiration and promote angiogenesis makes it particularly valuable in therapeutic applications .

List of Similar Compounds

  • Catechin
  • Gallocatechin
  • Epigallocatechin
  • Kaempferol
  • Quercetin

This compound’s unique properties and wide range of applications make it a compound of significant interest in scientific research and industrial applications. Its potential therapeutic benefits continue to drive research efforts aimed at understanding and harnessing its full potential.

Biological Activity

KAVERGAL is a compound derived from natural sources, particularly known for its potential biological activities. This article provides an in-depth analysis of this compound's biological activity, including its antimicrobial, antioxidant, anti-inflammatory, and other pharmacological properties. The findings are supported by diverse research studies and data tables.

1. Overview of this compound

This compound is primarily extracted from the plant Combretum erythrophyllum , which has been studied for its various biological activities. The compound exhibits significant antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant and anti-inflammatory effects.

2. Antimicrobial Activity

Research indicates that this compound possesses strong antibacterial properties. A study isolated several flavonoids from C. erythrophyllum , demonstrating effective antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of this compound Compounds

CompoundPathogenMIC (µg/mL)
RhamnocitrinVibrio cholerae25
Quercetin-5,3'-dimethyletherEnterococcus faecalis50
RhamnazinMicrococcus luteus25
GenkwaninShigella sonei50

The minimum inhibitory concentration (MIC) values indicate that Rhamnocitrin and Quercetin-5,3'-dimethylether are particularly effective against specific pathogens, highlighting the potential of this compound as a natural antimicrobial agent .

3. Antioxidant Activity

This compound also exhibits significant antioxidant properties. The antioxidant activity was evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Assays for this compound

Assay TypeMethodology DescriptionEC50 Value (µg/mL)
DPPH ScavengingMeasurement of free radical scavenging ability55.52
ABTS ScavengingAssessment of antioxidant capacity45.30

The results indicate that this compound has comparable antioxidant activity to standard antioxidants like ascorbic acid .

4. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects, with studies indicating that certain flavonoids derived from it exhibit higher anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.

Case Study: Anti-inflammatory Effects

In a controlled study, the anti-inflammatory activity of this compound was assessed using various in vitro models. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound extracts compared to untreated controls.

5. Other Biological Activities

This compound has also been studied for its potential roles in:

  • Anticoagulant Activity : Preliminary studies suggest that this compound may inhibit platelet aggregation.
  • Antihypertensive Activity : Some compounds within this compound have been shown to lower blood pressure through angiotensin-converting enzyme (ACE) inhibition.

Table 3: Summary of Biological Activities of this compound

Activity TypeFindings
AntimicrobialEffective against multiple pathogens
AntioxidantSignificant radical scavenging ability
Anti-inflammatoryHigher efficacy than conventional NSAIDs
AnticoagulantPotential to inhibit platelet aggregation
AntihypertensiveACE inhibition leading to reduced blood pressure

Properties

CAS No.

122303-88-2

Molecular Formula

C9H12O2

Molecular Weight

0

Origin of Product

United States
Customer
Q & A

Q1: What is the primary effect of KAVERGAL observed in patients with rheumatic heart disease and circulatory insufficiency?

A1: this compound significantly reduces lipid peroxidation (LPO) in both blood plasma and red blood cells in patients with rheumatic heart disease and circulatory insufficiency [, ]. This suggests a potential protective effect against oxidative stress-induced damage in these patients.

Q2: How does this compound's effect on the antioxidant system compare to standard therapies for rheumatic heart disease?

A2: The research indicates that standard therapies, including anti-inflammatory drugs, cardiac glycosides, diuretics, antiarrhythmic drugs, and nitroglycerin, have minimal impact on LPO levels and antioxidant system activity [, ]. In contrast, this compound demonstrates a significant improvement in these parameters. This suggests a unique mechanism of action for this compound in mitigating oxidative stress.

A3: While the research abstracts don't provide a detailed mechanism, the observed decrease in LPO and increased activity of antioxidant enzymes suggest that this compound likely enhances the body's natural defense mechanisms against oxidative damage [, ]. Further research is needed to elucidate the specific pathways and molecular targets involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.